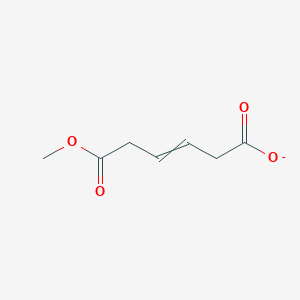
6-Methoxy-6-oxohex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-6-oxohex-3-enoate is an organic compound with the molecular formula C7H10O4. It is characterized by the presence of a methoxy group (-OCH3) and a keto group (C=O) on a hexenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-oxohex-3-enoate typically involves the esterification of 6-methoxy-6-oxohexanoic acid with an appropriate alcohol. One common method is the reaction of 6-methoxy-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as p-toluenesulfonic acid or other strong acids are often used. The reaction is typically conducted in large reactors with continuous stirring and controlled temperature to optimize the esterification process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-oxohex-3-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Methoxy-6-oxohexanoic acid.
Reduction: 6-Methoxy-6-hydroxyhexanoate.
Substitution: Various substituted hexenoates depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-6-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-6-oxohex-3-enoate involves its interaction with various molecular targets. The methoxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-6-oxohexanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
6-Methoxy-6-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methoxyphenol: Contains a methoxy group but has a phenolic structure instead of a hexenoate backbone.
Uniqueness
6-Methoxy-6-oxohex-3-enoate is unique due to the combination of its methoxy and keto functional groups on a hexenoate backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
76174-95-3 |
|---|---|
Molecular Formula |
C7H9O4- |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
6-methoxy-6-oxohex-3-enoate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/p-1 |
InChI Key |
XGCKGSYWJABUGN-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC=CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















